5,7-Dihydroxy-4-phenyl-2-chromanone
Overview
Description
5,7-Dihydroxy-4-phenyl-2-chromanone is a chemical compound with the molecular formula C15H12O4. It belongs to the class of chromanone derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
5,7-Dihydroxy-4-phenyl-2-chromanone, a derivative of chromanone, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Chromone derivatives possess a spectrum of biological activities . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .
Mode of Action
The compound’s interaction with its targets results in a broad variety of remarkable biological and pharmaceutical activities . For instance, derivatives bearing electron-withdrawing groups at positions #5, #6, and #7 of the chromone scaffold showed better activity .
Biochemical Pathways
Chromanone derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .
Result of Action
The molecular and cellular effects of the compound’s action are diverse due to the wide range of biological activities exhibited by chromanone derivatives . For instance, they have shown promising anticancer and antiviral potential . Anti-inflammatory, antiallergenic, and antiulcer are other properties displayed by chromanone-derived molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4-phenyl-2-chromanone typically involves the condensation of appropriate phenolic compounds with chromanone precursors. One common method includes the use of phenylacetic acid and resorcinol under acidic conditions to form the chromanone ring structure . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4-phenyl-2-chromanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5,7-Dihydroxy-4-phenyl-2-chromanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups at positions 5 and 7.
Flavonoids: Similar structure but with additional phenolic groups.
Isoflavones: Differ in the position of the phenyl group on the chromanone ring.
Uniqueness
5,7-Dihydroxy-4-phenyl-2-chromanone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5,7-dihydroxy-4-phenyl-3,4-dihydrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-7,11,16-17H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWANTVEMKYDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=C(C=C2OC1=O)O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396459 | |
Record name | 5,7-dihydroxy-4-phenyl-2-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108013-15-6 | |
Record name | 5,7-dihydroxy-4-phenyl-2-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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